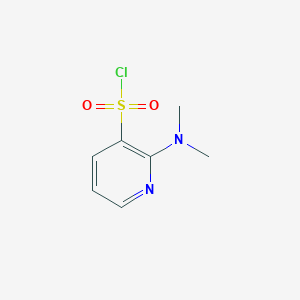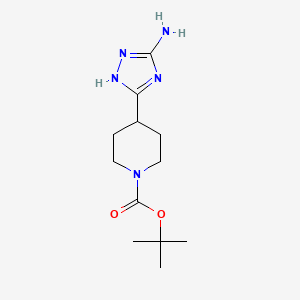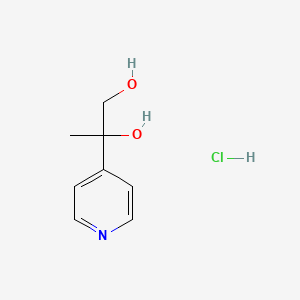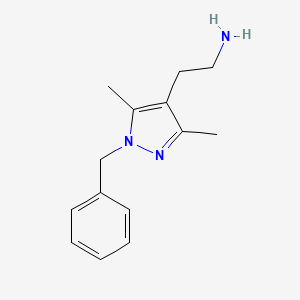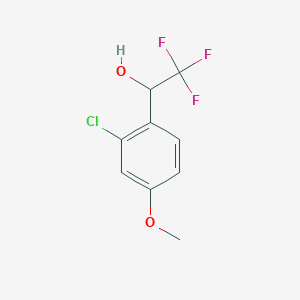
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of chloro, methoxy, and trifluoromethyl groups attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts to promote the formation of the desired product.
Solvents: Common solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethane.
Substitution: Formation of 1-(2-Amino-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol.
科学研究应用
1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to its reactivity and binding affinity to target proteins or enzymes, leading to the modulation of specific biochemical pathways.
相似化合物的比较
- 1-(2-Chloro-4-methoxyphenyl)-2-methyl-1-propanone
- 2-Methoxyphenyl isocyanate
- 1-(2-Chloro-4-methoxyphenyl)-3-(4-methoxyphenyl)urea
Comparison: 1-(2-Chloro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds. Additionally, the trifluoromethyl group can influence the compound’s biological activity, making it a valuable candidate for various applications.
属性
分子式 |
C9H8ClF3O2 |
|---|---|
分子量 |
240.60 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H8ClF3O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI 键 |
XRDILTZZANPHPJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(C(F)(F)F)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


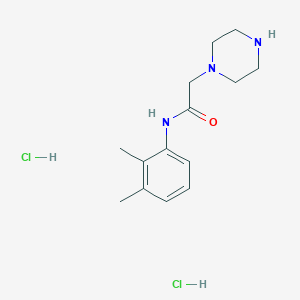

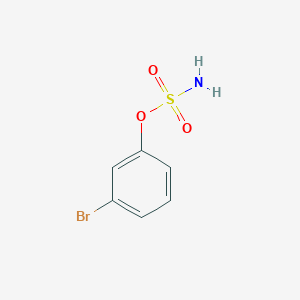
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B13591612.png)
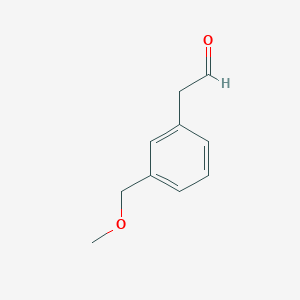
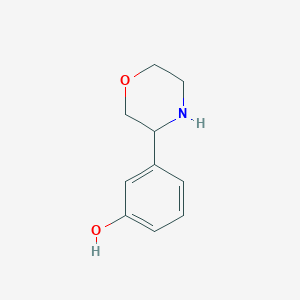


![tert-Butyl (7-(aminomethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13591656.png)
